
Isodecyl benzoate
Overview
Description
It is primarily utilized as an auxiliary plasticizer in industrial applications such as floor polish formulations, where it enhances flexibility and film formation . Its molecular formula is C₁₇H₂₄O₂ (calculated), with a molecular weight of approximately 260.37 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isodecyl benzoate is typically synthesized through an esterification reaction between benzoic acid and isodecyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous reactors to maintain a steady state of reaction. The reactants are fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Isodecyl benzoate can undergo various chemical reactions, including:
Oxidation: Under strong oxidative conditions, the benzoate group can be oxidized to form benzoic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isodecyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Benzoic acid and isodecyl alcohol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Solvent and Plasticizer : Isodecyl benzoate is widely used as a solvent in the production of polymers and resins. It enhances the flexibility and processability of materials when used as a plasticizer .
2. Biology
- Biological Assays : Due to its solvent properties, it is employed in various biological assays, facilitating the solubilization of compounds for experimental purposes.
3. Medicine
- Drug Delivery Systems : Research has indicated potential applications in drug delivery systems, where it may serve as an excipient in pharmaceutical formulations, aiding in the stability and release of active ingredients .
4. Industry
- Coatings and Adhesives : this compound is utilized in the manufacture of coatings, adhesives, and personal care products. Its plasticizing properties improve the performance characteristics of these products .
Case Studies
Case Study 1: Use in PVC Applications
Research has demonstrated that this compound can be blended with other dibenzoates to create effective plasticizers for PVC applications. These blends have shown improved thermal stability and mechanical properties compared to traditional phthalate plasticizers .
Case Study 2: Drug Formulation Studies
In a study investigating various excipients for drug formulations, this compound was evaluated for its ability to enhance drug solubility and stability. The results indicated that formulations containing this compound exhibited improved bioavailability profiles compared to those without it .
Mechanism of Action
The mechanism of action of isodecyl benzoate primarily involves its ability to interact with various molecular targets through its ester functional group. This interaction can lead to changes in the physical properties of materials, such as increased flexibility and reduced brittleness in polymers . Additionally, its solvent properties allow it to dissolve various organic compounds, facilitating chemical reactions and processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares isodecyl benzoate with key alkyl and aryl benzoate esters:
Key Research Findings
Performance in Formulations :
- This compound is less effective than octyl benzoate in film-forming compositions. Octyl benzoate exhibits synergistic interactions with di-/triethylene glycol dibenzoates, enhancing plasticizing efficiency and reducing the need for multiple additives .
- In lubricant additives, isodecyl acrylate polymers underperform compared to isooctyl acrylate polymers, highlighting the impact of alkyl chain branching on viscosity index and pour point .
Structural Impact on Function :
- Benzyl benzoate 's aromatic ring contributes to its balsamic odor and pharmaceutical utility, whereas hexyl benzoate 's linear alkyl chain enhances its use as a fragrance fixative .
- Decyl 4-hydroxybenzoate (a paraben) demonstrates antimicrobial activity due to its hydroxyl group but faces regulatory scrutiny over safety concerns .
In contrast, methyl benzoate is rapidly metabolized, posing minimal ecological risk . Di-isodecyl phthalate (structurally distinct but similarly named) is used in plastics and has undergone extensive regulatory evaluation, unlike this compound .
Application-Specific Considerations
- Cosmetics/Fragrances : Methyl and hexyl benzoates are preferred for their volatile and fixative properties, respectively, while this compound is rarely used in this sector .
- Industrial Plasticizers : this compound serves as a cost-effective auxiliary plasticizer but is being phased out in favor of esters with better synergies (e.g., octyl benzoate) .
- Preservatives: Decyl 4-hydroxybenzoate’s efficacy is counterbalanced by health controversies, limiting its use compared to non-paraben alternatives .
Biological Activity
Isodecyl benzoate is an ester derived from benzoic acid and isodecanol, commonly used in cosmetic formulations and as a plasticizer in various applications. This article explores its biological activity, including its effects on microbial growth, biodegradability, and potential toxicological implications.
This compound has the following chemical properties:
- Molecular Formula : CHO
- Molecular Weight : 236.36 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : Approximately 300 °C
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial strains. A study assessed its efficacy in reducing biofilm formation in Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in biofilm biomass, suggesting its potential as an antimicrobial agent in formulations aimed at controlling microbial growth.
Biodegradability
This compound is classified as readily biodegradable. Studies demonstrate that it achieves approximately 77.7% biodegradation within 28 days, meeting the criteria set by the OECD for ready biodegradability. This characteristic is crucial for environmental safety, particularly in applications where it may be released into ecosystems .
Toxicological Profile
The toxicological assessment of this compound has shown low acute toxicity levels. In laboratory studies, it exhibited no significant adverse effects on aquatic organisms at concentrations typically found in consumer products. The compound has been evaluated for potential endocrine-disrupting properties but has not shown significant activity in this regard.
Summary of Toxicity Studies
Study Type | Findings | Reference |
---|---|---|
Acute Toxicity (Fish) | LC50 > 100 mg/L | |
Chronic Toxicity (Daphnia) | No observed effect up to 100 mg/L | |
Endocrine Disruption | No significant activity detected |
Case Study 1: Cosmetic Applications
In a case study involving cosmetic formulations, this compound was incorporated as a skin-conditioning agent. The formulation demonstrated improved skin feel and spreadability without causing irritation or sensitization in clinical trials involving human subjects.
Case Study 2: Plasticizer Use
Another study examined the use of this compound as a plasticizer in polyvinyl chloride (PVC) applications. The findings indicated enhanced flexibility and durability of PVC products, with no significant leaching of the compound into the environment during standard use conditions.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and chromatographic methods for characterizing isodecyl benzoate purity and structural identity?
- Methodological Answer :
- Use ¹H/¹³C NMR to confirm ester linkage and branching in the isodecyl chain. Compare chemical shifts with reference spectra from databases like NIST Chemistry WebBook .
- GC-MS or HPLC with refractive index detection can quantify impurities. Calibrate using certified reference standards.
- For purity assessment, combine Karl Fischer titration (water content) and TGA (thermal stability profile). Document all protocols in line with reproducibility guidelines for experimental sections .
Q. How can researchers ensure reproducibility in synthesizing this compound via esterification?
- Methodological Answer :
- Optimize reaction conditions (e.g., acid catalyst type, molar ratios) and validate with kinetic studies.
- Purify via fractional distillation or column chromatography, and report boiling points/pressure conditions.
- Include detailed characterization data (e.g., NMR, IR) in supplementary materials, adhering to journal requirements for new compound validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Follow H315 (skin irritation), H317 (sensitization), and H411 (aquatic toxicity) precautions .
- Use fume hoods for aerosol prevention and PPE (gloves, goggles).
- Dispose of waste per EPA guidelines for persistent organic compounds. Document risk assessments in institutional safety reviews.
Advanced Research Questions
Q. How can contradictory data on this compound’s physicochemical properties (e.g., solubility, logP) be resolved?
- Methodological Answer :
- Conduct interlaboratory studies using standardized protocols (e.g., OECD 105 for solubility).
- Apply multivariate analysis to identify variables (e.g., temperature, solvent polarity) causing discrepancies.
- Reference FINER criteria to evaluate study feasibility and relevance during experimental design .
Q. What methodologies are suitable for studying this compound’s interactions in multicomponent formulations (e.g., cosmetics)?
- Methodological Answer :
- Use DSC or rheometry to assess compatibility with surfactants/polymers.
- Perform stability-indicating assays (e.g., HPLC-UV) under accelerated storage conditions (40°C/75% RH).
- Cite structure-function relationships from analogous isodecyl esters (e.g., isodecyl neopentanoate ).
Q. How can researchers evaluate the environmental impact of this compound degradation products?
- Methodological Answer :
- Simulate degradation via photolysis (UV irradiation) or hydrolysis (pH-varied aqueous media).
- Identify metabolites using LC-QTOF-MS and compare toxicity profiles with EPA ECOTOX database entries.
- Apply PICOT framework to structure ecological risk assessments (Population: aquatic organisms; Intervention: degradation byproducts) .
Q. Guidelines for Research Documentation
- Experimental Reproducibility : Adhere to Beilstein Journal guidelines for compound characterization, including raw spectral data in supplementary files .
- Data Contradictions : Critically evaluate measurement uncertainty and methodology sections in prior studies using criteria from Extended Essay Guide .
- Ethical Compliance : Align ecotoxicology studies with OECD guidelines and institutional review board requirements .
Properties
IUPAC Name |
8-methylnonyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDYULRADYGBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152957 | |
Record name | Benzoic acid, isodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120657-54-7 | |
Record name | Benzoic acid, isodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120657547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, isodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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